5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine
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Overview
Description
5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine typically involves the reaction of 3-amino-4-methylpyridine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-methylpyridin-4-amine: Similar structure but with a methyl group instead of a trimethyl group.
5-(Cyclopropylmethoxy)-N,N,4-trimethylpyridin-2-amine: Similar structure but with a different position of the cyclopropylmethoxy group.
Uniqueness
5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,4-trimethylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-10(13(2)3)6-12-7-11(8)14-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
WUMDTDBLKBXHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
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